5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is classified under pyrrole derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The compound is identified by the CAS number 2060049-96-7 and can be sourced from chemical suppliers such as BLD Pharm and PubChem, which provide detailed information regarding its synthesis, properties, and safety data.
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid falls under the category of carboxylic acids due to the presence of a carboxyl functional group. It is also classified as a pyrrole derivative, which indicates its structural relationship to pyrrole, a five-membered aromatic heterocyclic compound.
The synthesis of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods, primarily involving cyclization reactions. One common synthetic route involves the reaction of cyclopropylamine with appropriate pyrrole derivatives under acidic or basic conditions to facilitate the formation of the pyrrole ring.
Key steps in the synthesis may include:
The molecular formula for 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is . The compound features a cyclopropyl group attached to a pyrrole ring that has two methyl groups at positions 2 and 4, and a carboxylic acid functional group at position 3.
CC1=C(C(=C(N1C2CC2)C)C(=O)O)C(=O)C
.5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and pyrroles:
These reactions often require specific conditions such as temperature control, solvent selection, and catalysts to achieve optimal yields and selectivity.
Further studies would be necessary to elucidate specific pathways and interactions involving this compound.
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is expected to exhibit:
Key chemical properties include:
5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has potential applications in:
The detailed exploration of this compound's properties and applications underscores its significance in both synthetic chemistry and potential therapeutic contexts. Further research could unveil additional uses and mechanisms that enhance our understanding of this intriguing molecule.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3